2-chloro-7-methyl-3H-purin-6-one
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Overview
Description
The compound identified as “2-chloro-7-methyl-3H-purin-6-one” is a chemical entity listed in the PubChem databaseThe detailed chemical structure and properties of this compound can be found in the PubChem database.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-7-methyl-3H-purin-6-one involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. The industrial production methods often include the use of advanced technologies and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-7-methyl-3H-purin-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound to suit specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used.
Scientific Research Applications
2-chloro-7-methyl-3H-purin-6-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-3H-purin-6-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context. The detailed mechanism of action can be studied through various experimental and computational methods to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds: 2-chloro-7-methyl-3H-purin-6-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties, such as CID 222244 and CID 222245. These comparisons can help identify the unique features and potential advantages of this compound in various applications .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which may offer distinct advantages in certain applications. For example, its reactivity, stability, and potential biological activities can make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-chloro-7-methyl-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDGUDBXFNIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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